molecular formula C8H6Cl2O2 B101296 3,4-Dichlorophenyl acetate CAS No. 17847-51-7

3,4-Dichlorophenyl acetate

Cat. No. B101296
CAS RN: 17847-51-7
M. Wt: 205.03 g/mol
InChI Key: OSKGYRIYNMZFSJ-UHFFFAOYSA-N
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Description

3,4-Dichlorophenyl acetate is a chemical compound that belongs to the family of chlorinated phenols . It is an important intermediate for the synthesis of various pharmaceuticals and agrochemicals. The compound is also used in scientific research for its diverse biological activities. The IUPAC name for this compound is 3,4-dichlorophenyl acetate and it has a molecular weight of 205.04 .


Molecular Structure Analysis

The InChI code for 3,4-Dichlorophenyl acetate is 1S/C8H6Cl2O2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Analytical Method Development

A specific and sensitive method was established for the determination of 3,4-dichlorophenyl compounds in rat plasma, crucial for studying new preparations of such compounds in preclinical animal experiments. This method provides accurate, sensitive, and convenient means for pharmacokinetic and residue studies, enhancing our understanding of these compounds in biological systems (Bu Xiu, 2004).

Environmental Chemistry and Toxicology

Several studies have focused on the environmental behavior, degradation, and toxicological effects of chlorophenyl compounds, including 3,4-dichlorophenyl derivatives. These studies are essential for assessing the environmental impact and potential health risks of these compounds. For instance, chlorophenols were identified as transient products during the mineralization of certain herbicides, highlighting their role in advanced oxidation processes for wastewater treatment (Yunfu. Sun & J. Pignatello, 1993). Moreover, the degradation of chlorophenyl compounds in the presence of acetate under methanogenic conditions provides insights into the remediation of polluted soils (Zhi-man Yang et al., 2017).

Solubility and Physicochemical Properties

Understanding the solubility and physicochemical properties of 3,4-dichlorophenyl derivatives is vital for their practical applications, including pharmaceutical formulations and material sciences. Studies have measured the solubility of these compounds in various organic solvents, which is essential for their processing and applications (Q. Li et al., 2007; Shui Wang et al., 2007).

Agricultural Applications

Chlorophenyl compounds have been studied for their herbicidal, fungicidal, and insecticidal properties. This research is crucial for the development of new agricultural chemicals and understanding their modes of action and environmental behavior. For instance, certain chlorophenyl derivatives have shown excellent herbicidal and fungicidal activities, offering potential leads for the design of new bioactive herbicides and fungicides (G. Qadeer et al., 2007).

properties

IUPAC Name

(3,4-dichlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKGYRIYNMZFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939084
Record name 3,4-Dichlorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorophenyl acetate

CAS RN

17847-51-7
Record name Phenol, 3,4-dichloro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017847517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichlorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3,4-dichlorophenol (Alfa Aesar, Ward Hill, Mass.) is treated with acetic anhydride and an appropriate base such as pyridine. When the reaction is complete the reaction mixture is diluted with aqueous hydrochloric acid and extracted with an organic solvent. The organic solvent is washed with water, dried over magnesium sulfate, filtered and rotary evaporated to give crude 1-acetoxy-3,4-dichlorobenzene that may be used with or without further purification in the following reaction.
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Synthesis routes and methods II

Procedure details

At room temperature, 3,4-dichlorophenol (298.5 g, 1.83 mol) was dissolved in 191 ml (207 g, 2.02 mol) of acetic anhydride in a 1 liter flask equipped with mechanical stirrer and condenser. Sulfuric acid (3 ml) was added, resulting in a strong exotherm. After 2 hours the mixture was poured into 2 liters of ice and water and extracted 3×1 liter diethyl ether. The organic layers were combined, washed 1×1 liter water, 2×1 liter saturated sodium bicarbonate and 1×1 liter saturated brine, dried over magnesium sulfate and stripped to yield title product as an orange oil, 375 g, tlc Rf 0.5 (1:1 diethyl ether:hexane).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
SR Shah, Z Shah, N Ullah, J Hussain… - … Section C: Structural …, 2019 - scripts.iucr.org
Reactions of 1,10-phenanthroline (phen) and 2-(3,4-dichlorophenyl)acetic acid (dcaH) with Mn(CO3) (M = LiI, NaI and MgII; n = 1 and 2) in MeOH yield the mononuclear lithium complex …
Number of citations: 4 scripts.iucr.org
N Center, F Bymaster, IN Brownsburg, W Piskorski… - a-research.sakura.ne.jp
(57) ABSTRACT The present invention relates to (+)-1-(3, 4-dichlorophenyl)-3-azabicyclo [3.1. 0| hexane and pharmaceutically acceptable active salts, polymorphs, glycosylated …
Number of citations: 0 a-research.sakura.ne.jp
NV Heeb, IS Dolezal, T Bührer, P Mattrel… - Chemosphere, 1995 - Elsevier
Incineration of municipal waste yields a variety of halogenated phenols including chlorinated, brominated and mixed brominated and chlorinated phenols in raw and stack gas. A total of …
Number of citations: 40 www.sciencedirect.com
A Al-Harrasi, MU Anwar - Acta Cryst, 2019 - researchgate.net
Reactions of 1, 10-phenanthroline (phen) and 2-(3, 4-dichlorophenyl) acetic acid (dcaH) with Mn (CO3)(M= LiI, NaI and MgII; n= 1 and 2) in MeOH yield the mononuclear lithium complex…
Number of citations: 0 www.researchgate.net
KS Park, DB Choi, HK Son, YC Chang… - Biotechnology and …, 2023 - Springer
To develop a variety of algaecides for harmful algae control that cause water pollution, we synthesized a series of 79 derivatives based on the structure of N 1-benzyl-N 3, N 3-…
Number of citations: 0 link.springer.com
F Micheli, P Cavanni, R Arban… - Journal of medicinal …, 2010 - ACS Publications
The discovery of new highly potent and selective triple reuptake inhibitors is reported. The new classes of 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes and 6-(aryl)-6-[alkoxyalkyl]-…
Number of citations: 68 pubs.acs.org
DE Marks - Drugs of the Future, 2012 - access.portico.org
Amitifadine (EB-1010, DOV-21947) is a “triple reuptake inhibitor” that inhibits the reuptake of serotonin, norepinephrine and dopamine with relative in vitro potencies of 1: 2: 8. In …
Number of citations: 2 access.portico.org
H Klare, JM Neudörfl, SD Brandt… - Drug Testing and …, 2017 - Wiley Online Library
Six collected phenidates, ie, 4‐methylmethylphenidate, 3,4‐dichloromethylphenidate, ethylphenidate, 3,4‐dichloroethylphenidate, ethylnaphthidate, and N‐benzyl‐ethylphenidate were …
D Zhu, JE Stearns, M Ramirez, L Hua - Tetrahedron, 2006 - Elsevier
A thermostable 7α-hydroxysteroid dehydrogenase (7-HSDH) from Bacteroides fragilis ATCC 25285 was cloned and over-expressed in E. coli, and its substrate specificity and …
Number of citations: 40 www.sciencedirect.com
JD Williams, JJ Chen, JC Drach… - Journal of medicinal …, 2004 - ACS Publications
A series of trichlorinated indole nucleosides has been synthesized and tested for activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1) and for …
Number of citations: 30 pubs.acs.org

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